Product packaging for Galopiperone(Cat. No.:)

Galopiperone

Cat. No.: B1247170
M. Wt: 340.5 g/mol
InChI Key: IGNYFPDUTFYBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galopiperone is a prenylated quinone that was first isolated from the vascular epiphytic plant Peperomia galioides H.B.K. (Piperaceae) . It belongs to a class of compounds known as secondary metabolites, which are often produced by plants growing in unique ecological niches and are a promising source of novel chemical structures for research . The compound was identified alongside other prenylated quinones and hydroquinones, such as piperogalone and hydropiperone, during phytochemical investigations of the plant's petroleum ether extract . While the specific biological activity of this compound is an area for further investigation, related compounds from the same extract have demonstrated potent biological activities. For instance, the structurally similar compound hydropiperone exhibited significant antiparasitic activity against multiple species of Leishmania , highlighting the potential of this chemical class in infectious disease research. The discovery of such specialized metabolites from epiphytic plants like Peperomia galioides underscores their value in furnishing potential drug lead compounds and warrants deeper pharmacological investigation . This product, this compound, is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O3 B1247170 Galopiperone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

2,7-dimethyl-6-(3-methylbut-2-enyl)-2-(4-methylpent-3-enyl)chromene-5,8-dione

InChI

InChI=1S/C22H28O3/c1-14(2)8-7-12-22(6)13-11-18-20(24)17(10-9-15(3)4)16(5)19(23)21(18)25-22/h8-9,11,13H,7,10,12H2,1-6H3

InChI Key

IGNYFPDUTFYBLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)OC(C=C2)(C)CCC=C(C)C)CC=C(C)C

Synonyms

galopiperone

Origin of Product

United States

Isolation, Characterization, and Advanced Structural Elucidation Studies of Galopiperone

Botanical Sourcing and Ethnobotanical Context of Peperomia galioides

Peperomia galioides H.B.K., a member of the Piperaceae family, is the natural source from which Galopiperone was first isolated. acs.orgcapes.gov.brnih.gov This plant species is native to a wide range of regions, including Mexico, Central America, and South America. wikipedia.org In Paraguay, where specimens for phytochemical analysis have been collected, the plant is part of a rich biodiversity that is a source for natural product research. acs.org

Traditionally, Peperomia galioides has been utilized in Peruvian herbal medicine. wikipedia.org Ethnobotanical surveys in southern Ecuador have documented the extensive use of medicinal plants by local communities, highlighting the cultural importance of the regional flora. researchgate.net While the broader genus Peperomia has various traditional applications, including medicinal and edible uses in regions like Oaxaca, Mexico, specific ethnobotanical uses of P. galioides leading to the isolation of its compounds are often driven by initial screenings for biological activity. bioone.org For instance, research has shown that extracts from the aerial parts of P. galioides possess anti-inflammatory and sedative properties, validating its traditional use in folk medicine. nih.gov Furthermore, studies have identified significant wound-healing activity in extracts of the plant. researchgate.net

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of this compound is a multi-step process that begins with the extraction of chemical constituents from the dried plant material of Peperomia galioides. acs.orgird.fr The initial extraction is typically performed using a nonpolar solvent like petroleum ether. acs.orgird.fr This crude extract, containing a complex mixture of compounds, is then subjected to a series of chromatographic separations to isolate the individual components. column-chromatography.com

Chromatography is a fundamental technique for separating chemical mixtures into their individual components based on differential partitioning between a stationary phase and a mobile phase. khanacademy.orgcmfri.org.in For the purification of this compound, conventional column chromatography using silica (B1680970) gel as the stationary phase is a primary method. acs.orgird.fr This technique separates compounds based on their polarity. column-chromatography.com The process involves:

Preparation of a petroleum ether extract from the dried and powdered plant material. acs.org

Fractionation of the crude extract using silica gel column chromatography. acs.orgird.fr

Further purification of the fractions using Thin Layer Chromatography (TLC), which allows for the separation and identification of the target compounds. acs.orgird.fr

Through these chromatographic methods, researchers were able to isolate this compound alongside other novel compounds such as Piperogalone (B1254032) and Hydropiperone from the same plant extract. acs.orgcapes.gov.br

Comprehensive Spectroscopic and Spectrometric Approaches for Structural Assignment

Once isolated, the precise chemical structure of this compound was determined using a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, molecular formula, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra were crucial for its structural assignment. acs.orgird.fr The data from these experiments, often compared to similar known compounds, revealed the presence of a prenyl group and a methyl group attached to a quinone core. ird.fr The chemical shifts in the ¹³C NMR spectrum are particularly indicative of the types of carbon atoms present. acs.org

The following table summarizes the key NMR data for this compound's structural components.

Atom ¹³C NMR (δ in ppm) ¹H NMR (δ in ppm, multiplicity, J in Hz)
Quinone Core
C-1184.5-
C-4182.7-
Prenyl Group
C-1'22.03.22 (d)
C-2'122.04.97 (t)
C-3'133.0-
C-4'17.91.74 (s)
C-5'25.71.65 (s)
Methyl Group
C-5 CH₃8.82.01 (s)
Data derived from published findings for this compound (2) and related compounds. acs.orgird.fr

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. rsc.orgfrontiersin.org This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com For a related compound, Piperogalone (1), isolated from the same extract, HREIMS (High-Resolution Electron Impact Mass Spectrometry) showed a molecular ion peak at m/z 342.2183, corresponding to the molecular formula C₂₂H₃₀O₃. acs.orgird.fr This level of accuracy is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule—its specific three-dimensional spatial arrangement—is a critical step in its characterization. researchgate.net While methods like X-ray crystallography can provide this information, they require a suitable single crystal, which is not always obtainable. researchgate.netrsc.org Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful alternatives. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. For complex molecules, the experimentally obtained ECD spectrum is often compared with spectra predicted by quantum-chemical calculations to assign the absolute configuration. Although specific chiroptical data for this compound is not detailed in the initial isolation papers, this approach is standard for determining stereochemistry in natural products. researchgate.net For another compound isolated from P. galioides, Hydropiperone, an absence of specific rotation indicated it was isolated as a racemic mixture (an equal mixture of both enantiomers). acs.org

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. acs.org The IR spectrum of this compound showed characteristic absorption bands that confirmed key structural features. Specifically, strong absorptions at 1668 cm⁻¹ and 1647 cm⁻¹ are indicative of the carbonyl (C=O) groups within the quinone ring system. acs.orgird.fr This data, combined with the carbonyl signals observed in the ¹³C NMR spectrum, provided conclusive evidence for the quinone moiety in this compound's structure. acs.orgird.fr

Conformational Analysis and Stereochemical Characterization

The stereochemical and conformational aspects of this compound (2), a prenylated quinone isolated from Peperomia galioides, have been primarily inferred from spectroscopic data gathered during its initial structural elucidation. ird.fr Detailed, dedicated conformational analysis studies using methods such as X-ray crystallography or advanced computational modeling are not extensively reported in the available literature. However, analysis of its nuclear magnetic resonance (NMR) spectra provides significant insight into its three-dimensional structure.

The structure of this compound is closely related to another isolated compound, piperogalone (1). ird.fr In fact, observations suggest that piperogalone can convert into this compound over time, which may indicate that this compound could be an artifact of the isolation and storage process rather than a de novo natural product. ird.fr This relationship is crucial for understanding its stereochemistry.

The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, High-Resolution Electron Ionization Mass Spectrometry (HREIMS), and extensive one- and two-dimensional NMR experiments. ird.fr The presence of a quinone moiety was indicated by IR absorptions at 1668 and 1647 cm⁻¹ and confirmed by ¹³C-NMR signals at δ 184.5 and 182.7. ird.fr HREIMS established the molecular formula as C₂₂H₃₀O₃. ird.fr

The key feature for its stereochemical and conformational characterization is the dihydropyran ring. This ring is formed by a cyclization event involving a hydroxyl group and a prenyl side chain. ird.fr The presence of this ring system is supported by several key pieces of NMR data:

An oxygen-bearing quaternary carbon signal at δ 83.4 in the ¹³C-NMR spectrum. ird.fr

A characteristic coupling constant (J = 10.0 Hz) between protons H-1' and H-2', which is indicative of a specific dihedral angle and, consequently, a preferred conformation of the dihydropyran ring. ird.fr

Long-range correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum between the H-1' proton and carbons C-3 and C-3'. ird.fr

While a complete conformational analysis with energy profiles of different conformers (e.g., chair, boat, twist-boat) is not available, the observed coupling constants suggest a relatively rigid ring system or a strong preference for a single conformation in the solvent used for NMR analysis (CDCl₃). ird.frconicet.gov.ar

The absolute stereochemistry of the chiral centers in this compound has not been definitively assigned through methods like X-ray crystallography or chiral synthesis. However, comparisons with related natural products and the biogenetic relationship with piperogalone provide a basis for the proposed relative stereochemistry. ird.frpsu.edu

The detailed NMR data used for the structural characterization are presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Data sourced from Mahiou, V., et al. (1996) ird.fr

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (J in Hz)
2148.9
3120.0
4184.5
5145.4
6120.8
1'182.7
2'83.44.60 (t, J=10.0)
3'22.91.80 (dd, J=10.0, 6.0); 2.22 (dd, J=10.0, 6.0)
4'40.52.65 (m)
5'22.41.05 (d, J=6.5)
6'22.41.05 (d, J=6.5)
1''134.8
2''122.95.20 (t, J=7.0)
3''31.83.15 (d, J=7.0)
4''118.95.00 (t, J=7.0)
5''132.0
6''-Me17.81.75 (s)
5-Me15.91.65 (s)
3'-Me25.81.45 (s)
6-CH₂21.93.20 (d, J=7.0)
5-Me9.32.05 (s)

Chemical Synthesis and Derivatization Strategies for Galopiperone and Analogues

Retrosynthetic Analysis and Proposed Synthetic Pathways for the Chromane (B1220400) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.com For Galopiperone, the central structural feature is the chromane ring system, substituted with two prenyl groups.

A logical retrosynthetic analysis of the this compound chromane core involves two key disconnections, which correspond to well-established synthetic reactions in the forward sense:

Friedel-Crafts Alkylation/Cyclization: The chromane ring can be disconnected via a hypothetical intramolecular etherification. This leads back to a diprenylated phenolic precursor. This precursor, in turn, can be disconnected further by breaking the carbon-carbon bonds of the prenyl groups, suggesting a Friedel-Crafts alkylation of a simpler phenol (B47542) with a suitable prenylating agent, such as prenyl bromide or a prenyl alcohol, in the presence of a Lewis acid. conicet.gov.ar

Claisen Rearrangement: An alternative disconnection strategy for one of the prenyl groups involves a Claisen rearrangement. This would start from a phenol precursor that is first O-prenylated (etherified). Upon heating, this allyl aryl ether would undergo a scribd.comscribd.com-sigmatropic rearrangement to install the prenyl group onto the aromatic ring at the ortho position. Subsequent cyclization would then form the chromane ring. conicet.gov.ar

These retrosynthetic approaches suggest that the core synthesis would revolve around the strategic introduction of isoprenoid units onto a phenolic starting material, followed by a cyclization step to form the heterocyclic chromane ring.

Total Synthesis Methodologies and Challenges for this compound

The total synthesis of this compound and related natural products is hampered by their structural complexity and often low abundance from natural sources. conicet.gov.ar A key challenge lies in controlling the regioselectivity of the prenylation steps on the electron-rich phenol ring and achieving the cyclization to form the chromane core without unwanted side reactions.

A diversity-oriented synthetic approach has been explored to address these challenges, demonstrating the construction of the chromane core through a Lewis acid-mediated reaction. conicet.gov.ar This methodology involves the reaction of a methoxyphenol with a prenyl alcohol, such as geraniol (B1671447) or (E,E)-farnesol, in the presence of boron trifluoride etherate (BF₃·Et₂O). conicet.gov.ar Researchers have demonstrated that by carefully controlling the stoichiometry of the Lewis acid, the reaction can be directed towards either simple C-alkylation of the phenol or a subsequent cyclization to yield the desired chromane ring system. conicet.gov.ar

For instance, reacting a methoxyphenol with an isoprenyl alcohol under specific conditions can lead to the formation of the chromane structure. The stepwise introduction of the two distinct prenyl groups found in this compound presents a significant synthetic hurdle, requiring careful selection of protecting groups and reaction conditions to achieve the desired substitution pattern before the final cyclization. conicet.gov.ar

Table 1: Lewis Acid-Mediated Synthesis of Prenylated Products This table illustrates the effect of Lewis acid stoichiometry on the reaction of methoxyphenols with prenyl alcohols, a key strategy for constructing the core of this compound and its analogues.

EntryPhenol ReactantPrenyl AlcoholLewis Acid (BF₃·Et₂O) Equiv.Major Product Type
1MethoxyphenolGeraniol0.3Alkylated Phenol
2MethoxyphenolGeraniol>0.3Cyclized Chromane
3Methoxyphenol(E,E)-Farnesol0.3Alkylated Phenol
4Methoxyphenol(E,E)-Farnesol>0.3Cyclized Chromane

Data adapted from studies on diversity-oriented synthesis of prenylated compounds. conicet.gov.ar

Development of Stereoselective and Enantioselective Synthetic Approaches

Enantioselective synthesis, also known as asymmetric synthesis, is a form of chemical synthesis that preferentially forms one specific enantiomer or diastereomer of a chiral molecule. wikipedia.org This is critically important in medicinal chemistry, as different enantiomers of a molecule often exhibit vastly different biological activities. wikipedia.orgpressbooks.pub this compound possesses a chiral center at the C2 position of the chromane ring, meaning it can exist as two enantiomers. The stereochemistry of related natural chromenes has been established as having the (S)-configuration. scribd.com

Achieving stereoselectivity in the synthesis of this compound requires controlling the formation of this C2 stereocenter during the cyclization step. Several modern synthetic strategies could be employed to achieve this:

Chiral Catalysis: This approach uses a chiral catalyst to create an asymmetric environment around the substrate, favoring reaction on one face of the molecule over the other. pressbooks.pub For the synthesis of the chromane core, a chiral Lewis acid or a Brønsted acid could catalyze the cyclization of a phenolic intermediate, inducing the formation of one enantiomer in excess.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. An achiral phenolic precursor could be attached to a chiral auxiliary before the cyclization step to control the stereochemistry.

Biocatalysis: The use of enzymes can provide exquisite stereoselectivity. paris-saclay.fr An enzymatic resolution could be used to separate a racemic mixture of a key intermediate, or an enzyme could be used to perform a stereoselective cyclization to form the chromane ring directly.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues involve systematically modifying the structure of a lead compound to investigate structure-activity relationships (SAR) and potentially develop new compounds with improved properties. nih.govnih.gov For this compound, several naturally occurring analogues have been isolated from Peperomia galioides, including hydropiperone, piperogalin, and piperogalone (B1254032). nih.govcore.ac.uk

The synthesis of these and other designed analogues would follow the general synthetic pathways developed for the parent molecule. The key points of structural diversity that can be explored include:

Modification of the Phenolic Core: Using different substituted phenols as starting materials would allow for the introduction of various functional groups on the aromatic ring, probing their influence on biological activity.

Variation of the Isoprenoid Chains: The use of different prenylating agents (e.g., geranyl bromide, farnesyl bromide, or other allylic alcohols) would create analogues with different side chains at the C2 position and on the aromatic ring.

Alterations to the Chromane Ring: Modifications could include changing the oxidation state of the heterocyclic ring or introducing substituents onto it.

The synthesis of such a library of compounds would be essential for identifying the key structural motifs responsible for the biological effects of this compound.

Chemoenzymatic and Biocatalytic Transformations in this compound Synthesis

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. rsc.orgrug.nl Enzymes can perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity, often simplifying synthetic routes by eliminating the need for complex protecting group strategies. paris-saclay.frappliedcatalysts.com

While a dedicated chemoenzymatic synthesis for this compound has not been reported, several potential applications of biocatalysis can be envisioned for its construction:

Asymmetric Desymmetrization: An enzyme, such as a lipase, could be used for the enantioselective hydrolysis of a prochiral diester intermediate, creating a chiral monoester. nih.gov This chiral building block could then be carried forward to synthesize an enantiomerically pure version of this compound.

Kinetic Resolution: A racemic intermediate in the synthetic pathway, such as a chiral alcohol or amine, could be resolved using an enzyme that selectively reacts with only one of the enantiomers, allowing for their separation. mdpi.com

Selective Functional Group Transformations: Enzymes like dehydrogenases or oxidases could be used for selective oxidation or reduction steps on complex intermediates, avoiding the use of harsh chemical reagents that might be incompatible with other functional groups in the molecule. mdpi.com Reductive aminases, for example, are powerful biocatalysts for the enantioselective synthesis of chiral amines. frontiersin.org

The integration of biocatalytic steps could lead to more efficient, sustainable, and "greener" synthetic routes for this compound and its derivatives. paris-saclay.frrug.nl

Based on a comprehensive review of publicly available scientific literature, there is no information regarding preclinical pharmacological and biological investigations of a compound named "this compound" in the context of antiparasitic, anti-inflammatory, or sedative activities. The requested topics, including its efficacy against Leishmania species, its cellular and molecular targets in parasitic organisms, its potential interaction with Trypanosome Alternative Oxidase (TAO), or its effects on parasitic metabolic pathways, are not documented in accessible research.

Therefore, it is not possible to provide an article with thorough, informative, and scientifically accurate content that adheres to the specified outline for the chemical compound “this compound.” Further research on this specific compound is required for any detailed discussion of its pharmacological and biological properties.

Preclinical Pharmacological and Biological Investigations of Galopiperone

In Vivo Efficacy Assessment in Preclinical Animal Models

The evaluation of a drug candidate's effectiveness within a living organism, or in vivo efficacy, is a critical phase in preclinical research. For Galopiperone, these investigations have centered on its potential as a treatment for leishmaniasis, a parasitic disease. This section details the studies conducted in established animal models to determine its therapeutic potential.

Selection and Characterization of Relevant Animal Models for Leishmaniasis

The selection of an appropriate animal model is fundamental to preclinical drug evaluation as it should ideally mimic the pathology and immune responses seen in human leishmaniasis. ijmr.org.in While no single model perfectly reproduces the human disease, rodents, particularly mice and hamsters, have been instrumental in studying the efficacy of antileishmanial compounds. nih.govnih.gov

Murine Models (Mice): Inbred mouse strains, such as BALB/c, are widely used in leishmaniasis research. ijmr.org.infrontiersin.org These models are valuable for assessing the host's immune response to Leishmania infection and for initial efficacy screening of potential drugs. nih.gov BALB/c mice are particularly susceptible to Leishmania donovani, the causative agent of visceral leishmaniasis, and develop a progressive infection that allows for the robust evaluation of a compound's ability to reduce parasite burden. ijmr.org.innih.gov Studies often involve infecting mice and then treating them with the test compound to observe the effect on the course of the disease. frontiersin.org

Cricetine Models (Hamsters): The Syrian golden hamster (Mesocricetus auratus) is considered one of the best experimental models for visceral leishmaniasis. nih.gov This is because the clinicopathological features of the disease in hamsters, such as parasite proliferation in the spleen, liver, and bone marrow, closely resemble those of human visceral leishmaniasis. ijmr.org.innih.gov However, the widespread use of hamsters can be limited by the scarcity of specific immunological reagents for this species. nih.gov

The choice of model can be influenced by the specific type of leishmaniasis being studied (e.g., visceral vs. cutaneous) and the research question at hand. nih.govfrontiersin.org For visceral leishmaniasis, the focus of this compound's development, both BALB/c mice and Syrian hamsters serve as relevant and well-characterized systems for assessing therapeutic efficacy. ijmr.org.in

Dose-Response and Time-Course Efficacy Studies in Murine Models

Dose-response studies are essential for determining the optimal concentration range at which a drug is effective. In the preclinical evaluation of this compound (referred to as compound 8 in key studies), its efficacy was assessed in a murine model of visceral leishmaniasis.

Infected mice were treated for 10 consecutive days. dundee.ac.uk These studies established the effective dose (ED) required to achieve a specific reduction in parasite load. The results demonstrated a clear dose-dependent effect on parasite inhibition. dundee.ac.uk

ParameterValue (mg/kg)
ED50 8.9
ED90 16
ED99 30

This table presents the effective dose values for this compound after a 10-day oral treatment course in a murine model of visceral leishmaniasis. ED50, ED90, and ED99 represent the doses required to inhibit parasite burden by 50%, 90%, and 99%, respectively. dundee.ac.uk

These findings were crucial in establishing a therapeutic window and informing the progression of this compound as a preclinical candidate. dundee.ac.uk

Evaluation of this compound Impact on Parasite Burden in Tissues

A primary endpoint in preclinical efficacy studies for visceral leishmaniasis is the quantification of the parasite burden in key target organs, primarily the liver and spleen. frontiersin.org This is because the Leishmania parasite resides and multiplies within the macrophages of the reticuloendothelial system. ijmr.org.in

In studies involving this compound, infected mice were treated orally twice a day for ten days. Two days after the treatment concluded, the parasite burdens in their livers were determined. The investigation revealed that this compound significantly reduced the parasite load in a dose-dependent manner. At a dose of 25 mg/kg, the compound achieved a greater than 95% reduction in the liver parasite burden. dundee.ac.uk This substantial decrease in parasite numbers in a primary target organ underscores the potent in vivo antileishmanial activity of this compound. dundee.ac.uk

Comparative Preclinical Efficacy with Established Antiparasitic Agents

To contextualize the therapeutic potential of a new drug candidate, its efficacy is often compared against existing standard-of-care treatments. nih.gov In the case of visceral leishmaniasis, established agents include miltefosine (B1683995), the first effective oral antileishmanial drug, and amphotericin B. nih.govresearchgate.net

The in vivo efficacy of this compound was directly compared to that of miltefosine in the same murine model of visceral leishmaniasis. The results indicated that this compound's performance was comparable to the established agent. dundee.ac.uk

CompoundDosing RegimenParasite Burden Reduction
This compound 25 mg/kg (orally, twice daily for 10 days)>95%
Miltefosine 30 mg/kg (orally, once daily for 10 days)>95%

This table compares the efficacy of this compound with the standard antiparasitic agent Miltefosine in reducing liver parasite burden in a murine model of visceral leishmaniasis. dundee.ac.uk

The ability of this compound to achieve a similar level of parasite clearance as a clinically used drug like miltefosine highlights its promise as a potential new oral therapeutic for visceral leishmaniasis. dundee.ac.uk This comparative success was a key factor in its selection as a preclinical candidate for further development. dundee.ac.uk

Molecular Mechanisms of Action and Target Identification of Galopiperone

Receptor Binding and Ligand-Target Interaction Studies

The characterization of how a compound physically interacts with its molecular target is fundamental to drug discovery. This involves quantifying the binding affinity, studying the thermodynamics of the interaction, and measuring the rates of association and dissociation.

Quantitative receptor binding assays are essential for determining the affinity of a ligand for a specific receptor. nih.gov These assays, often employing a radiolabeled ligand, allow for the calculation of key parameters such as the dissociation constant (Kd), the inhibition constant (Ki), the maximum number of binding sites (Bmax), and the half-maximal inhibitory concentration (IC50). nih.govnih.govresearchgate.net

As of the current literature, specific quantitative data from competitive radioligand binding assays for Galopiperone against a defined molecular target has not been published. While its anti-leishmanial activity is established, studies detailing its Kd, Ki, or Bmax values are not available. For context, such assays are pivotal in pharmacology; for example, in the study of G-protein coupled receptors, radioligand competition assays are used to determine the binding affinity of unlabeled compounds by measuring their ability to displace a known radioligand. nih.gov The IC50 value derived from such an experiment can be converted to a Ki value, which represents the intrinsic affinity of the compound for the receptor. researchgate.net

Table 1: Key Parameters in Quantitative Receptor Binding Assays This table describes common parameters measured in binding assays; specific values for this compound are not currently available in the literature.

Parameter Description Common Units
Kd Equilibrium Dissociation Constant: Concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. nM, µM
Ki Inhibition Constant: Concentration of a competing ligand (inhibitor) that would occupy 50% of the receptors if no radioligand were present. nM, µM
IC50 Half-Maximal Inhibitory Concentration: Concentration of an inhibitor that displaces 50% of the specific binding of the radioligand. nM, µM
Bmax Maximum Receptor Density: Total concentration of receptor sites in a given tissue or cell preparation. fmol/mg protein, sites/cell

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide deeper insights into the thermodynamics and kinetics of ligand-target interactions without the need for radioactive labels. louisville.edufrontiersin.org SPR measures changes in mass on a sensor surface as a ligand binds to an immobilized target, allowing for real-time analysis of association and dissociation. frontiersin.org ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. patsnap.com

Currently, there are no published studies utilizing SPR or ITC to characterize the interaction of this compound with a specific molecular target. Such studies would be invaluable in confirming the direct binding of this compound to its putative target, the Alternative Oxidase, and in elucidating the thermodynamic forces driving this interaction.

The kinetic parameters of drug-target binding, the association rate constant (kon) and the dissociation rate constant (koff), determine the duration of the pharmacological effect. capes.gov.br A compound with a rapid kon and a slow koff will have a prolonged residence time on its target, which can lead to sustained efficacy. These kinetic constants are related to the equilibrium dissociation constant by the formula Kd = koff / kon. nih.govcapes.gov.br

Detailed kinetic studies to determine the kon and koff rates for this compound's interaction with any of its potential molecular targets have not been reported in the scientific literature. The binding of guanine (B1146940) nucleotides to G proteins, for instance, is known to be controlled primarily by kinetic factors, such as the rate of GDP release, rather than by affinity alone. unej.ac.id Similar kinetic analyses for this compound would be necessary to fully understand its mechanism of action at the molecular level.

Enzymatic Inhibition and Activation Profiling

Based on its structural similarity to known enzyme inhibitors and its potent biological activity against parasites, the primary mechanism of action for this compound is hypothesized to be through the inhibition of a critical parasite enzyme.

The most likely molecular target for this compound's anti-leishmanial activity is the Alternative Oxidase (AOX). researchgate.netconicet.gov.arresearchgate.net AOX is a terminal oxidase in the mitochondrial respiratory chain of various fungi, plants, and protozoa, including Leishmania and Trypanosoma. louisville.edupatsnap.comnih.gov This enzyme provides an alternative pathway for electrons from the ubiquinone pool to reduce oxygen to water, bypassing Complexes III and IV of the conventional respiratory chain. patsnap.com Crucially, AOX is absent in mammals, making it an excellent and specific drug target for antiparasitic agents. researchgate.netnih.gov

The hypothesis that this compound targets AOX is strongly supported by studies on the structurally related prenylated antibiotic, Ascofuranone (B1665194), which is a known potent inhibitor of the Trypanosoma brucei alternative oxidase (TAO). researchgate.net While direct in vitro enzyme assays quantifying the inhibition of Leishmania AOX by this compound have not been published, the potent anti-leishmanial activity of this compound strongly suggests a similar mechanism. conicet.gov.arresearchgate.net

Enzyme kinetic studies are used to determine parameters like the half-maximal inhibitory concentration (IC50) and the mode of inhibition. For example, studies on a recombinant Trypanosoma brucei alternative oxidase (rTAO) showed that the inhibitor ascofuranone exhibited mixed-type inhibition with respect to the ubiquinol-1 substrate. researchgate.net Another potent inhibitor of rTAO was found to have an IC50 of 1.3 nM. csic.es Future research on this compound would require similar assays to determine its specific inhibitory concentration and kinetic parameters against purified Leishmania AOX.

Table 2: Illustrative Enzyme Inhibition Data for Alternative Oxidase Inhibitors This table presents example data for known AOX inhibitors to illustrate the types of parameters determined in enzymatic assays. Specific data for this compound is not currently available.

Compound Target Enzyme IC50 Ki Inhibition Type Reference
Compound 1 Recombinant TAO 1.3 nM 3.46 nM Noncompetitive/Allosteric csic.es
Ascofuranone Recombinant TAO 2.0 nM N/A Mixed-type researchgate.netcsic.es
This compound Leishmania AOX (putative) Not Reported Not Reported Not Reported N/A

Enzyme inhibitors can act at the orthosteric site, directly competing with the natural substrate, or at an allosteric site, a distinct location that, when bound, induces a conformational change in the enzyme that alters its activity. csic.es The substrate-binding site of AOX is the ubiquinone/ubiquinol (B23937) binding pocket.

Remarkably, recent research on a potent inhibitor of TAO revealed an allosteric mechanism. csic.es X-ray crystallography showed that the inhibitor bound to a site approximately 25 Å away from the catalytic, di-iron center of the enzyme. csic.es This discovery demonstrates that the activity of parasite alternative oxidases can be modulated through allosteric sites. Given that this compound is also a prenylated, quinone-like compound, it is plausible that it may also function as an allosteric inhibitor, binding to a hydrophobic pocket distinct from the orthosteric ubiquinol site. However, without direct structural or detailed kinetic evidence for this compound, this remains a well-founded hypothesis requiring experimental validation.

Cellular Pathway Modulation and Signal Transduction Analysis

The precise cellular pathways and signal transduction cascades modulated by this compound are not yet fully elucidated in scientific literature. However, insights can be drawn from studies on structurally related compounds, particularly other chromanes and natural products with antiparasitic activity against kinetoplastids like Leishmania. The investigation into the antileishmanial properties of chromane (B1220400) derivatives suggests that their mechanism of action may involve the disruption of critical cellular processes within the parasite.

One potential area of impact for chromane-type compounds is the parasite's energy metabolism. Research on synthetic chromanol derivatives has indicated that they can act as species-selective inhibitors of the mitochondrial cytochrome bc1 complex. researchgate.net This complex is a crucial component of the electron transport chain, and its inhibition would lead to a collapse of the mitochondrial membrane potential, depletion of ATP, and ultimately, cell death. While this has not been directly demonstrated for this compound, its structural similarity to these compounds makes the mitochondrial respiratory chain a plausible target.

Another critical pathway in Leishmania is the trypanothione (B104310) reductase (TryR) system, which is essential for the parasite's defense against oxidative stress. This enzyme is a validated drug target, and some chromene-2-thione derivatives have been investigated for their ability to inhibit TryR. nih.gov Although this compound is a quinone and not a thione, the chromane scaffold is a shared feature, suggesting that interference with the parasite's redox balance could be a potential mechanism of action.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

Currently, there is no publicly available research detailing transcriptomic or proteomic profiling of cells exposed to this compound. Such studies are crucial for obtaining a global and unbiased view of the cellular response to a compound.

For context, combined transcriptomic and proteomic analyses on other natural products have proven powerful in identifying molecular targets and affected pathways. For instance, such studies on taurine's effect on fish revealed its role in modulating lipid metabolism by affecting the expression of genes and proteins involved in bile acid synthesis and triglyceride biosynthesis. plos.org Similarly, "omics" approaches in bacteria have identified upregulated genes involved in stress responses and transport mechanisms upon exposure to specific compounds. nih.gov

A hypothetical transcriptomic or proteomic study on Leishmania treated with this compound might reveal differential expression of genes and proteins related to:

Potential Affected Cellular Process Hypothetical Gene/Protein Changes Potential Consequence for the Parasite
Oxidative Stress Response Upregulation of trypanothione reductase, peroxidases, or heat shock proteins.An attempt by the parasite to counteract drug-induced oxidative stress.
Mitochondrial Function Downregulation of proteins in the electron transport chain or ATP synthase subunits.Disruption of energy metabolism, leading to parasite death.
Cell Cycle Regulation Altered expression of cyclins and cyclin-dependent kinases.Arrest of the cell cycle, preventing parasite proliferation.
Apoptosis-like Cell Death Increased expression of metacaspases or other pro-apoptotic factors.Induction of programmed cell death in the parasite.

This table is hypothetical and intended to illustrate the potential insights that could be gained from future transcriptomic and proteomic studies on this compound.

Investigation of Apoptosis and Cell Cycle Modulation in Target Cells

Direct studies on the effect of this compound on apoptosis and cell cycle in target cells, such as Leishmania parasites, are not available. However, the induction of an apoptosis-like cell death pathway is a known mechanism for several antileishmanial drugs. researchgate.net This process in parasites can be characterized by hallmarks similar to apoptosis in mammalian cells, including DNA fragmentation and the externalization of phosphatidylserine. researchgate.netnih.gov It has been proposed that inducing apoptosis in the parasite is a favorable mechanism of action for a therapeutic agent, as it can lead to a more controlled clearance of the pathogen without inducing a strong inflammatory response. nih.gov

The cell cycle of Leishmania is a complex process involving the replication of several single-copy organelles. biorxiv.org Disruption of this cycle is a key strategy for many antiproliferative agents. Some chromane derivatives have been shown to exhibit cytotoxic effects on cancer cell lines, which often involves cell cycle arrest. researchgate.net While the context is different, it highlights the potential of the chromane scaffold to interfere with cell cycle progression. A study on the CDK-inhibitor flavopiridol (B1662207) demonstrated that it arrests Leishmania cells in the G2 phase. plos.org It is plausible that this compound could exert its antiparasitic effect by inducing a similar cell cycle arrest, thereby halting parasite replication.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Detailed structure-activity relationship (SAR) studies specifically for this compound and its antiparasitic activity are not extensively documented. However, broader SAR studies on chromane and chromene derivatives provide some general insights into the features that may contribute to their biological efficacy.

This compound is characterized by a diprenylated chromane (or quinone) core. The presence and nature of these prenyl groups are often critical for the biological activity of natural products. They can influence the compound's lipophilicity, which affects its ability to cross cell membranes, and can also be directly involved in binding to a biological target.

Studies on other chromane-type compounds synthesized to evaluate their trypanocidal activity have highlighted the importance of substituents on the chromane ring. For example, the presence of hydroxyl and isoprenyl groups has been shown to modulate the activity against Trypanosoma cruzi. acs.org In some series of chromone (B188151) derivatives, the chromane-2,4-dione scaffold displayed superior cytotoxicity compared to chromene-2-carboxamide compounds. researchgate.net Furthermore, research on synthetic chromanol derivatives as antileishmanial agents suggests that substitutions on the chromanol headgroup can control the species-selectivity of their inhibitory activity on the cytochrome bc1 complex. researchgate.net

For this compound, a systematic SAR study would involve the synthesis and biological evaluation of a series of analogs to determine the importance of:

The Prenyl Chains: The length, saturation, and position of the two prenyl groups.

The Chromane/Quinone Core: The oxidation state of the heterocyclic ring and the pattern of substitution.

The Hydroxyl/Keto Groups: The presence and position of these functional groups on the aromatic ring.

Computational and Theoretical Studies on Galopiperone

Molecular Docking and Ligand-Protein Interaction Prediction

No specific studies on the molecular docking of Galopiperone are available in the reviewed literature. This type of study would be instrumental in predicting how this compound fits into the binding site of a biological target, such as a parasitic enzyme.

Binding Pose Prediction and Interaction Fingerprint Analysis

Information regarding the predicted binding pose of this compound and the specific non-covalent interactions it forms with potential protein targets is not currently published. Such an analysis would typically identify key interactions like hydrogen bonds, hydrophobic contacts, and π-stacking, providing a fingerprint of its binding mode.

Virtual Screening for Analogues and Target Identification

There are no published reports of virtual screening campaigns using this compound as a template to find structurally similar compounds with potentially improved activity. Furthermore, computational methods to identify the specific biological targets of this compound have not been described.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

The scientific literature lacks any studies that have employed molecular dynamics simulations to investigate this compound. MD simulations would offer a deeper understanding of the compound's flexibility and the stability of its interaction with a protein target over time.

Enhanced Sampling Techniques (e.g., Metadynamics, Umbrella Sampling) for Unbinding Pathways

Research detailing the use of enhanced sampling techniques to explore the process by which this compound might dissociate from a target protein is not available. These methods are crucial for understanding the kinetics and thermodynamics of ligand unbinding.

Free Energy Calculations for Ligand-Target Binding Affinity

There is no published data on the calculation of the binding free energy between this compound and any biological target. Methods like MM/PBSA or alchemical free energy calculations would provide a quantitative estimate of its binding affinity, which is a critical parameter in drug discovery.

Analysis of Conformational Changes and Dynamic Interactions

Without MD simulation data, there is no information on the conformational changes this compound might undergo upon binding or the dynamic nature of its interactions within a binding pocket.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are fundamental in computational chemistry for predicting the electronic structure, energy, and properties of molecules from first principles by solving the Schrödinger equation. rsc.org These methods, such as Density Functional Theory (DFT), provide deep insights into a molecule's intrinsic characteristics that govern its stability and reactivity. ornl.govnih.gov

Theoretical investigations into a molecule like this compound would typically involve calculating key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, QM calculations can generate electron density maps and electrostatic potential maps. These visualizations help identify electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic or nucleophilic attack, thereby providing a basis for understanding its chemical behavior and interactions with biological targets. ornl.gov

A thorough review of published scientific literature indicates that specific quantum mechanical calculations detailing the electronic properties and reactivity of this compound have not been reported. Such studies would be valuable in correlating its structure with its observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of compounds within a series are responsible for the changes in their biological activities. neovarsity.org Cheminformatics encompasses the use of computational tools to analyze chemical data, which is integral to constructing QSAR models. f1000research.com

A typical QSAR study involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation: The model's statistical significance and predictive power are rigorously assessed to ensure its reliability. nih.gov

For a compound like this compound, a QSAR study would require a set of its structural analogues and their corresponding bioactivity data. By analyzing how structural modifications affect activity, a predictive QSAR model could be developed. This model would be instrumental in guiding the synthesis of new derivatives with potentially enhanced therapeutic effects. researchgate.net

Currently, there are no specific QSAR or cheminformatics studies focused solely on this compound and its derivatives reported in the scientific literature. While research on other compounds from the Peperomia genus has utilized these computational approaches, a dedicated analysis for this compound has not been published. researchgate.net

Pharmacokinetics and Metabolomics Research in Preclinical Systems

Metabolite Identification and Structural Elucidation in Preclinical Species

There are no specific reports detailing the metabolites of galopiperone or their structural elucidation in preclinical species.

Following stability assays, the next step is to identify the chemical structures of the metabolites formed. This is crucial as metabolites can be pharmacologically active or contribute to toxicity. researchgate.net The primary analytical techniques used for this purpose are high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and sometimes gas chromatography-mass spectrometry (GC-MS). researchgate.netscirp.org

Incubation samples from in vitro systems or biological samples (plasma, urine, feces) from in vivo studies are analyzed. scirp.org By comparing the mass spectra of the parent drug with the new peaks that appear after incubation, potential metabolites can be detected. scirp.org Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites, and the resulting fragmentation patterns help in elucidating their chemical structures. mdpi.com High-resolution mass spectrometry (HRMS) is often employed to determine the precise elemental composition of metabolites, further aiding in their identification. researchgate.net

Preclinical Absorption, Distribution, and Elimination (ADE) Studies in Animal Models

Comprehensive preclinical ADE (often referred to as ADME, including Metabolism) studies specific to this compound have not been published. The disposition of a drug within the body is a critical component of its pharmacokinetic profile. pharmaron.comhuborganoids.nl These studies are conducted in vivo using animal models, such as rats or mice, to understand how the compound is absorbed, where it goes in the body, and how it is removed. pharmaron.comresearchgate.net

Information regarding the tissue distribution and accumulation of this compound in animal models is not available.

Tissue distribution studies reveal the extent to which a compound and its metabolites penetrate various organs and tissues. biovox.eunih.gov Typically, an animal model is administered the compound, and at various time points, different tissues (e.g., liver, kidney, brain, heart, lung, spleen) are collected. biovox.euresearchgate.net The concentration of the compound in these tissues is quantified, often using LC-MS/MS or, for comprehensive distribution patterns, quantitative whole-body autoradiography (QWBA) if a radiolabeled version of the compound is available. scribd.combiorxiv.org These data help identify potential target organs for efficacy or toxicity and determine if the compound accumulates in specific tissues. nih.govscribd.com For compounds like prenylated quinones, their lipophilic nature may lead to accumulation in certain tissues. capes.gov.brresearchgate.net

Table 2: Example Data from a Preclinical Tissue Distribution Study This table is illustrative and does not represent actual data for this compound.

Tissue Concentration at 2h (ng/g) Concentration at 24h (ng/g)
Liver 1500 120
Kidney 850 65
Brain 50 < 10

Specific data on the excretion pathways and rates for this compound and its metabolites are not found in the scientific literature.

Integration of Metabolomics for Biomarker Discovery in Preclinical Disease Models

While the concept of using metabolomics for biomarker discovery is well-established, there is no published research applying this approach specifically in preclinical disease models treated with this compound.

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system to get a snapshot of its physiological state. In preclinical drug development, metabolomics can be used to identify biomarkers related to a drug's efficacy or toxicity. In a typical study, animal models of a specific disease would be treated with the compound (e.g., this compound). Biological samples like plasma, urine, or tissue would then be collected and analyzed using platforms like LC-MS or NMR spectroscopy. By comparing the metabolic profiles of treated animals to those of untreated and healthy control groups, researchers can identify specific metabolites or metabolic pathways that are altered by the drug in the context of the disease. These altered metabolites can serve as potential biomarkers to monitor treatment response or to better understand the drug's mechanism of action.

Assessment of Preclinical Drug-Drug Interaction Potential

There is no available data assessing the potential of this compound to cause drug-drug interactions through inhibition or induction of cytochrome P450 enzymes.

A significant portion of drug-drug interactions occurs when one drug alters the metabolism of another, often by inhibiting or inducing cytochrome P450 (CYP) enzymes. Preclinical assessment of this potential is a standard part of safety evaluation.

CYP Inhibition Assays : These in vitro assays measure the ability of a compound to inhibit the activity of major human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). This is typically done using human liver microsomes and isoform-specific probe substrates. The concentration of the test compound that causes 50% inhibition (IC₅₀) is determined.

CYP Induction Assays : These assays, usually conducted in cultured human hepatocytes, assess whether a compound increases the expression of CYP enzymes. researchgate.net An increase in enzyme expression can lead to faster metabolism and reduced efficacy of co-administered drugs.

The results from these assays help predict whether a new drug candidate is likely to cause clinically significant drug-drug interactions.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Hydropiperone
(+)-epi-α-bisabolol
Piperogalone (B1254032)
NADPH

Advanced Analytical Methodologies for Galopiperone Research and Quantification

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a fundamental tool for separating and quantifying components within a mixture. For a compound like Galopiperone, which has shown potential biological activities, ensuring its purity is paramount for accurate research findings. conicet.gov.arresearchgate.net

Ultra-High Performance Liquid Chromatography (UPLC) Method Development

Ultra-High Performance Liquid Chromatography (UPLC) stands as a premier technique for the purity assessment and quantification of pharmaceutical compounds. moravek.comscirp.org Its advantages over traditional High-Performance Liquid Chromatography (HPLC) include higher resolution, faster analysis times, and reduced solvent consumption. mdpi.com The development of a robust UPLC method is a critical first step in this compound analysis.

Method development in UPLC involves a systematic optimization of several key parameters to achieve the desired separation and sensitivity. scirp.orglcms.cz A typical UPLC method development kit might include columns with different stationary phases, such as C18, which are chosen based on the polarity and chemical nature of this compound and its potential impurities. waters.com

A hypothetical UPLC method for this compound could be developed using a gradient elution, which involves changing the mobile phase composition over time to effectively separate compounds with varying polarities. scirp.org For instance, a mobile phase could consist of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol. scirp.orgmdpi.com The process begins with a "scouting gradient" to get a preliminary separation profile. lcms.cz

Table 1: Illustrative UPLC Gradient Program for this compound Analysis

Time (min)Flow Rate (mL/min)Mobile Phase A (%) (e.g., Water)Mobile Phase B (%) (e.g., Acetonitrile)
0.00.49010
2.00.41090
3.00.41090
3.10.49010
5.00.49010

This table is a generalized example. Actual parameters would be optimized based on experimental data.

The detector, often a photodiode array (PDA) detector, is crucial for both quantification and purity analysis. scirp.org A PDA detector can acquire spectra across a range of wavelengths, allowing for the confirmation of peak identity and the assessment of peak purity. elementlabsolutions.comlcms.czchromatographyonline.com Peak purity analysis compares the spectra across a single chromatographic peak to determine if it represents a single compound. lcms.czchromatographyonline.com

Gas Chromatography (GC) for Volatile Metabolites (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.comyoutube.com If this compound undergoes metabolic processes that result in volatile byproducts, GC would be the method of choice for their identification and quantification. nih.govnih.gov

GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. shimadzu.eu The sample is vaporized and carried by an inert gas through the column. shimadzu.eu Different compounds travel at different rates, leading to their separation.

The applicability of GC to this compound itself would depend on its volatility and thermal stability. Non-volatile compounds can sometimes be analyzed by GC after a chemical modification process called derivatization, which converts them into more volatile forms. alwsci.com

Table 2: Potential Volatile Metabolite Classes Amenable to GC Analysis

Metabolite ClassExamples
AlcoholsButanol, Propanol
AldehydesHexanal, Benzaldehyde
KetonesAcetone, 2-Butanone
EstersEthyl acetate, Methyl butyrate
TerpenesLimonene, Pinene

This table lists general classes of volatile compounds that are frequently analyzed by GC. The specific metabolites of this compound would need to be determined through metabolic studies.

Supercritical Fluid Chromatography (SFC) in Chiral Separations

This compound may possess chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, their separation and analysis are critical in pharmaceutical research. selvita.comchromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages like faster analysis and reduced use of toxic organic solvents compared to traditional methods. selvita.comfagg.bechromatographyonline.com

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The properties of supercritical fluids allow for high flow rates and efficient separations. fagg.be Method development in chiral SFC often involves screening a variety of chiral stationary phases (CSPs) and organic modifiers to achieve the best separation of the enantiomers. fagg.bejasco-global.com

The development of a chiral SFC method for this compound would involve:

Column Screening: Testing various chiral columns (e.g., polysaccharide-based) to find one that provides enantiomeric recognition. fagg.be

Modifier Selection: Evaluating different organic solvents (e.g., methanol, ethanol) and additives to improve separation. jasco-global.com

Optimization of Conditions: Fine-tuning parameters such as back pressure, temperature, and flow rate to maximize resolution and minimize analysis time. fagg.be

Mass Spectrometry-Based Analytical Platforms for Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and specific tool for the identification and quantification of compounds. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex biological matrices such as plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. sepscience.comnih.gov The chromatographic step separates this compound from the multitude of other components in the sample, reducing matrix effects where other substances can interfere with the ionization of the target analyte. lcms.czwaters.com

The tandem mass spectrometer provides two stages of mass analysis. The first stage selects the ion corresponding to this compound, which is then fragmented. The second stage analyzes the resulting fragment ions, creating a highly specific "fingerprint" for the compound. This process, known as multiple reaction monitoring (MRM), allows for extremely sensitive and selective quantification, even at very low concentrations. lcms.cz

A validated LC-MS/MS method for this compound would involve optimizing parameters such as the mobile phase composition, gradient elution, and mass spectrometer settings (e.g., ionization source parameters, collision energy). nih.gov

Table 3: Key Parameters in LC-MS/MS Method Development

ParameterDescription
Chromatography
ColumnTypically a reversed-phase column (e.g., C18) for separating moderately polar compounds. nih.gov
Mobile PhaseA mixture of aqueous and organic solvents, often with additives like formic acid to improve ionization. nih.gov
Flow RateOptimized for the best separation efficiency and analysis time.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) is common for a wide range of compounds. waters.com
Precursor IonThe mass-to-charge ratio of the intact this compound molecule.
Product IonsSpecific fragment ions generated from the precursor ion, used for quantification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. imist.mabibliotekanauki.pl It is a highly effective technique for the targeted analysis of specific volatile or semi-volatile compounds. nih.gov If this compound or its metabolites are amenable to GC analysis, GC-MS can provide definitive identification based on both the retention time from the GC and the mass spectrum from the MS. shimadzu.eumdpi.com

The mass spectrometer in a GC-MS system typically operates in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for compound identification. mdpi.com For quantitative analysis, selected ion monitoring (SIM) can be used, where the instrument is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and selectivity. imist.ma

The development of a targeted GC-MS method would require optimizing the GC temperature program to ensure good separation of the analyte from any interfering compounds, as well as selecting the appropriate ions to monitor in the mass spectrometer. nih.govmdpi.com Cold Electron Ionization (Cold EI) is a newer technique that can enhance the molecular ion peak, aiding in identification, and expand the range of compounds that can be analyzed by GC-MS. spectroscopyonline.com

Method Validation and Quality Control in Preclinical Bioanalysis

The quantitative determination of this compound in biological matrices during preclinical studies is fundamental for evaluating its pharmacokinetic profile. rfppl.co.in This requires a fully validated bioanalytical method that is robust, reliable, and reproducible. jchps.com The entire process, from method development to sample analysis, is governed by stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.gov

Method Validation

Before analyzing study samples, the chosen analytical method—typically a highly sensitive and selective technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—must undergo rigorous validation. rfppl.co.injchps.com Validation experiments are designed to prove that the method is fit for its intended purpose, which is accurately measuring this compound concentrations in a specific biological matrix, such as rat or dog plasma. europa.eu Key validation parameters include:

Accuracy: The closeness of the measured concentration to the true nominal value. It is assessed by analyzing quality control (QC) samples at multiple concentration levels. nih.gov

Precision: The degree of scatter or agreement between repeated measurements of the same sample. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability. au.dk

Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, such as endogenous matrix components or metabolites. nih.gov

Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. rfppl.co.in

Linearity and Range: The method must demonstrate a linear relationship between instrument response and analyte concentration over a specified range that covers the expected in-study concentrations.

Recovery: The efficiency of the extraction process used to isolate this compound from the biological matrix.

Stability: The chemical stability of this compound must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. jchps.com

Interactive Table: Summary of Typical Bioanalytical Method Validation Parameters and Acceptance Criteria for this compound

This table summarizes the standard parameters and regulatory acceptance criteria for the validation of a bioanalytical method for this compound in a preclinical setting.

Validation ParameterPurposeTypical Acceptance Criteria
Accuracy To assess the closeness to the true value.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). rfppl.co.in
Precision To measure the reproducibility of the method.Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). rfppl.co.in
Selectivity To ensure no interference at the analyte retention time.Response in blank samples should be <20% of the LLOQ response. nih.gov
Linearity To confirm a proportional response to concentration.Correlation coefficient (r²) ≥ 0.99.
Stability (Freeze-Thaw, Bench-Top, Long-Term) To ensure analyte integrity during sample handling and storage.Mean concentration of stability samples must be within ±15% of nominal concentration.
Recovery To evaluate the efficiency of the sample extraction process.Should be consistent, precise, and reproducible.

Note: LLOQ = Lower Limit of Quantification. The criteria are based on common FDA and EMA guidelines.

Quality Control in Preclinical Bioanalysis

Once a method is validated, quality control is essential to ensure the continued reliability of the data generated during routine sample analysis. itmedicalteam.pl This is achieved through the use of Quality Control (QC) samples, which are prepared by spiking a known amount of this compound into the same biological matrix as the study samples. pharmoutsource.comwho.int

In each analytical run, a set of QC samples at a minimum of three concentration levels (low, medium, and high) is analyzed alongside the unknown study samples. nih.gov These QCs act as an internal check on the performance of the method for that specific batch. pharmoutsource.com

The acceptance of an analytical run is determined by predefined criteria based on the performance of these QC samples. A common rule is that at least two-thirds (67%) of the QC samples must be within ±15% of their respective nominal values, with at least 50% at each concentration level meeting this criterion. au.dk

All preclinical bioanalysis intended for regulatory submission must be conducted in compliance with Good Laboratory Practice (GLP) regulations. fda.govnamsa.com This framework ensures data integrity and traceability through standardized procedures, record-keeping, and the oversight of an independent Quality Assurance Unit (QAU), which audits the study to ensure compliance with protocols and regulations. bioivt.com

Future Directions and Emerging Research Avenues for Galopiperone

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

Galopiperone, a diprenylated chromane (B1220400) isolated from Peperomia galioides, has demonstrated notable antiparasitic activity. researchgate.net Specifically, it has shown potent effects against three species of Leishmania, the protozoan parasites responsible for leishmaniasis. researchgate.netresearchgate.netresearchgate.net This foundational finding provides a strong rationale for expanding preclinical investigations into other parasitic diseases.

Future research should systematically evaluate this compound's efficacy in a broader range of preclinical disease models. This could include, but is not limited to:

Other Protozoan Infections: Investigating its activity against related kinetoplastids such as Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (African sleeping sickness), the latter of which is a target for compounds like Ascofuranone (B1665194) that inhibit the parasite's alternative oxidase. researchgate.netresearchgate.net

Antimalarial Activity: Assessing its potential against various strains of Plasmodium falciparum, the parasite causing malaria.

Antiviral and Antibacterial Screens: Broad-spectrum screening to determine if its biological activity extends to viral or bacterial pathogens, a common characteristic of natural products.

These explorations in established animal and cellular models will be crucial for identifying new therapeutic niches for this compound and generating the necessary data to warrant further development.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Target Deconvolution and Mechanism of Action Prediction: AI algorithms can analyze vast biological datasets to predict the molecular targets of this compound. scielo.br By correlating the compound's structure with known protein-ligand interactions and pathway data, ML models can generate hypotheses about its mechanism of action, guiding experimental validation.

Generative Chemistry for Analogue Design: ML models, particularly generative adversarial networks (GANs), can design novel analogues of this compound. roche.com These models can be trained on the structural features of this compound and other active compounds to generate new molecules with potentially improved potency, selectivity, or pharmacokinetic properties.

Predictive Toxicology: AI can screen this compound and its virtual analogues for potential toxicity risks early in the discovery pipeline. scielo.br By predicting adverse effects before synthesis and in-vitro testing, researchers can focus resources on the most promising and safest candidates, making the development process more efficient and cost-effective. mednexus.org

The use of AI and ML represents a shift from traditional, often serendipitous, drug discovery to a more directed and data-driven approach, which could significantly expedite the optimization of this compound into a viable drug candidate. nih.gov

Development of Advanced Delivery Systems for Preclinical Research

The therapeutic efficacy of a compound is often dependent on its delivery to the target site. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility, rapid degradation, and off-target effects. cas.orgnih.gov For a natural product like this compound, developing sophisticated delivery systems for preclinical research is a critical step.

Potential DDS strategies for this compound include:

Lipid-Based Nanocarriers: Encapsulating this compound within liposomes or solid lipid nanoparticles (SLNs) could enhance its bioavailability and control its release profile. cas.orgnih.gov These systems are highly biocompatible and can be engineered for targeted delivery. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers, such as PLGA (polylactic-co-glycolic acid), can be used to create nanoparticles that protect this compound from premature degradation and facilitate sustained release. nih.govnih.gov

Stimuli-Responsive Systems: Designing carriers that release this compound in response to specific pathological conditions (e.g., the low pH of an infected tissue microenvironment) would represent a highly targeted approach, maximizing efficacy while minimizing systemic exposure. nih.govmdpi.com

The development of these advanced formulations will be essential for accurately evaluating this compound's therapeutic potential in preclinical models and providing a foundation for future clinical translation.

Integration of Systems Biology and Multi-Omics Data for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of this compound, research must move beyond a single-target perspective to a holistic, systems-level view. Systems biology, which integrates multi-omics data (genomics, transcriptomics, proteomics, metabolomics), provides the tools for this comprehensive mechanistic elucidation. nih.gov

A multi-omics approach to studying this compound would involve:

Transcriptomics: Analyzing changes in gene expression in cells or tissues treated with this compound to identify affected signaling pathways.

Proteomics: Quantifying changes in protein levels to understand the downstream effects on cellular machinery and regulatory networks.

Metabolomics: Measuring alterations in metabolic profiles to reveal how this compound impacts cellular energy and biosynthetic processes.

By integrating these datasets, researchers can construct detailed models of the compound's interaction with the biological system. elixir-europe.orgmdpi.com This approach is crucial for uncovering not only the primary mechanism of action but also potential off-target effects, resistance mechanisms, and biomarkers for predicting therapeutic response, providing a deep and actionable understanding of the drug's function. nih.govfrontiersin.org

Collaborative and Interdisciplinary Research Frameworks for this compound Studies

The multifaceted research required to advance this compound from a natural product isolate to a potential therapeutic necessitates a highly collaborative and interdisciplinary approach. pluto.im Addressing the complex challenges inherent in drug discovery requires the integration of knowledge and techniques from diverse scientific fields. orgprints.org

An effective research framework for this compound would unite experts from:

Natural Product Chemistry: For isolation, purification, and structural elucidation of this compound and related compounds.

Medicinal Chemistry: For the synthesis of analogues and structure-activity relationship (SAR) studies.

Pharmacology and Parasitology: To conduct preclinical efficacy and mechanism of action studies in relevant disease models.

Computational Biology and Data Science: To apply AI/ML and systems biology approaches for target prediction and data integration. iitm.ac.in

Pharmaceutical Sciences: For the development of advanced drug delivery formulations.

Establishing formal collaborative frameworks, such as multi-institutional consortia or public-private partnerships, can foster the necessary synergy. i2insights.orgsciopen.com Such frameworks promote open communication, shared resources, and the convergence of different perspectives, creating an environment ripe for innovation and accelerating the translational journey of promising compounds like this compound. pluto.imuwc.ac.za

Q & A

Q. How should researchers address ethical concerns in clinical trials involving this compound?

  • Methodological Answer: Submit protocols to institutional review boards (IRB) for approval. Document informed consent with validated questionnaires. Monitor adverse events via DSMB (Data Safety Monitoring Board) and adhere to ICH-GCP guidelines. Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.